molecular formula C15H10O3 B181766 7-Hydroxy-4-phenylcoumarin CAS No. 2555-30-8

7-Hydroxy-4-phenylcoumarin

Cat. No. B181766
CAS RN: 2555-30-8
M. Wt: 238.24 g/mol
InChI Key: IVJMJRRORVMRJJ-UHFFFAOYSA-N
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Description

7-Hydroxy-4-phenylcoumarin (7C) is a coumarin derivative that has been evaluated for its potential anti-melanogenic properties . It is a compound with the molecular formula C15H10O3 .


Synthesis Analysis

The synthesis of this compound and its derivatives has been explored in various studies. One method is based on the Pechmann coumarin synthesis method, where the influence of various Lewis acids on the reaction was discussed .


Molecular Structure Analysis

The molecular structure of this compound consists of 15 carbon atoms, 10 hydrogen atoms, and 3 oxygen atoms, giving it a molecular weight of 238.24 g/mol .


Chemical Reactions Analysis

The chemical reactions involving this compound have been studied extensively. For instance, the influence of various Lewis acids on the Pechmann coumarin synthesis method was discussed, and the optimal synthesis conditions of 7-hydroxy-4-substituted coumarins were explored .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 238.24 g/mol. It has one hydrogen bond donor and three hydrogen bond acceptors. Its exact mass and monoisotopic mass are 238.062994177 g/mol .

Scientific Research Applications

Anti-Melanogenic Activity

7-Hydroxy-4-phenylcoumarin (7C) has shown potential as an anti-melanogenic agent. In a study involving the zebrafish model, 7C was found to decrease body pigmentation without affecting embryo development or survival. It demonstrated a favorable toxicity profile, showing no melanocytotoxic, cardiotoxic side effects, or neutropenia in zebrafish embryos. This suggests that 7C could be a novel skin-whitening agent with improved pharmacological properties compared to existing treatments like hydroquinone and kojic acid. The anti-melanogenic action is likely due to the inhibition of tyrosinase, an enzyme involved in melanin production (Veselinovic et al., 2017).

Antioxidant Properties

This compound has been studied for its antioxidant properties. Research involving different chemical cell-free tests confirmed its good antioxidant activity. Theoretical calculations, including quantum chemical calculations, supported these findings. The compound's ability to inhibit oxidative degradation, such as lipid peroxidation, suggests its potential use in therapeutic applications for conditions characterized by free radical overproduction (Veselinovic et al., 2014).

Molecular and Spectroscopic Studies

Molecular and spectroscopic studies of this compound have provided insights into its structural and electronic properties. Investigations using FT-IR, FT-Raman spectra, and density functional theory (DFT) method have been conducted to understand the equilibrium geometry, bonding features, and vibrational frequencies of the compound. Such studies are crucial for understanding the molecular basis of the compound's biological activities (Prasad et al., 2013).

Leishmanicidal Activity

Research into the leishmanicidal activity of this compound derivatives has shown promising results. Some derivatives demonstrated significant activity against promastigote and amastigote forms of Leishmania amazonensis, a parasite responsible for leishmaniasis. These findings suggest the potential of this compound derivatives in developing new treatments for this parasitic disease (Rosa et al., 2016).

Biotransformation Studies

Biotransformation of this compound using transgenic hairy roots of Polygonum multiflorum has been explored as a method to prepare coumarin glycosides. This approach could offer a new method for synthesizing valuable glycosylated derivatives of this compound (Zhou et al., 2011).

Safety and Hazards

According to the safety data sheet, 7-Hydroxy-4-phenylcoumarin should be handled with care to avoid contact with skin and eyes, and formation of dust and aerosols. It is not classified as a hazardous substance or mixture .

Future Directions

The future directions for the study of 7-Hydroxy-4-phenylcoumarin could involve further exploration of its synthesis methods, as well as its potential applications in various fields such as medicine and cosmetics .

properties

IUPAC Name

7-hydroxy-4-phenylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O3/c16-11-6-7-12-13(10-4-2-1-3-5-10)9-15(17)18-14(12)8-11/h1-9,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVJMJRRORVMRJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10418258
Record name 7-Hydroxy-4-phenylcoumarin
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2555-30-8
Record name 7-Hydroxy-4-phenylcoumarin
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002555308
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Record name 2555-30-8
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Record name 7-Hydroxy-4-phenylcoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10418258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-HYDROXY-4-PHENYLCOUMARIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L0487H6Q0H
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Synthesis routes and methods I

Procedure details

A mixture of resorcinol (20 g), ethyl benzoylacetate (23.8 mL) and O-phosphoric acid (130 mL) was heated at 85° C. (care!) for 1 hr. The solution was cooled, poured onto H2O, extracted 3×EtOAc/THF, washed twice with H2O, and then twice with brine. The organic phase was dried and evaporated. Trituration with Et2O followed by filtration afforded the title compound as a solid.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
23.8 mL
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Concentrated H2SO4 (65 ml) was added to a mixture of resorcinol (26.7 g, 242.4 mmol) and ethyl benzoylacetate (51.26 g, 266.7 mmol) at 0° C. The resulting suspension was stirred for 24 h at room temperature. Water (2 L) was added and the mixture was stirred for 1 h. The solid was filtered, washed with water (2 L) and dried to give 55.78 g of the titled compound.
Name
Quantity
65 mL
Type
reactant
Reaction Step One
Quantity
26.7 g
Type
reactant
Reaction Step One
Quantity
51.26 g
Type
reactant
Reaction Step One
Name
Quantity
2 L
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the potential applications of 7-hydroxy-4-phenylcoumarin in medicine?

A1: Research suggests that this compound derivatives exhibit promising in vitro activity against Leishmania amazonensis, the parasite responsible for leishmaniasis. Specifically, 7-O-prenylated and tetra-O-acetyl-β-D-glucopyranosyl derivatives were more potent than the unmodified this compound and demonstrated efficacy against both promastigote and amastigote forms of the parasite. [] This finding indicates the potential of this compound derivatives as lead compounds for developing novel leishmanicidal drugs.

Q2: How does the structure of this compound lend itself to modification for improved activity?

A2: The 7-hydroxy group and the phenyl ring of this compound are key sites for structural modifications. Researchers have successfully synthesized derivatives by introducing various substituents at the 7-hydroxy position, such as prenyl and tetra-O-acetyl-β-D-glucopyranosyl groups. [] These modifications have shown to impact the leishmanicidal activity. Additionally, the presence of hydroxyl groups allows for further derivatization through glycosylation, which has been achieved using biotransformation techniques with Catharanthus roseus cell cultures. [] These modifications highlight the versatility of this compound as a scaffold for developing new drug candidates.

Q3: Can you explain the process of biotransformation used to modify this compound and its significance?

A3: Biotransformation utilizes biological systems, like plant cell cultures, to modify chemical compounds. This technique has been successfully employed to glycosylate this compound. [, ] Researchers introduced this compound to Polygonum multiflorum hairy root cultures, resulting in the formation of 4-phenylcoumarin-7-O-β-D-glucopyranoside. [] Similarly, Catharanthus roseus cell cultures produced 4-phenylcoumarin-7-O-beta-D-glucopyranosyl (1 --> 6) beta-D-glucopyranoside. [] These glycosylated derivatives are valuable as they often possess improved water solubility and bioavailability compared to the parent compound, potentially enhancing their therapeutic applications.

Q4: What are the advantages of using transgenic hairy roots of Polygonum multiflorum for biotransformation?

A4: Transgenic hairy roots of Polygonum multiflorum offer a controlled and efficient platform for biotransformation. This system enables the production of specific enzymes responsible for glycosylation, leading to the synthesis of desired glycosylated derivatives of this compound. [] This approach provides a more sustainable and environmentally friendly alternative to traditional chemical synthesis methods.

Q5: What spectroscopic techniques are used to characterize this compound and its derivatives?

A5: Researchers utilize various spectroscopic techniques like ¹H-NMR, ¹³C-NMR, HMBC, and ESI-MS to elucidate the structure of this compound and its derivatives. [, ] These methods provide detailed information on the connectivity and types of atoms within the molecule, confirming the successful synthesis of desired compounds and identifying any structural modifications.

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